BenchChemオンラインストアへようこそ!

1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine

Regioisomerism Structure-Activity Relationship IDH1 Inhibitor

1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine (CAS 1247127-45-2) is a trisubstituted imidazole derivative with molecular formula C₁₂H₁₂FN₃ and a molecular weight of 217.24 g/mol. The compound belongs to the broader class of 1-cycloalkyl-4,5-disubstituted imidazoles, a scaffold historically explored for cytokine inhibition via p38 MAP kinase modulation and, more recently, for mutant isocitrate dehydrogenase 1 (IDH1) inhibition.

Molecular Formula C12H12FN3
Molecular Weight 217.24 g/mol
Cat. No. B11813620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine
Molecular FormulaC12H12FN3
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESC1CC1N2C=NC(=C2N)C3=CC(=CC=C3)F
InChIInChI=1S/C12H12FN3/c13-9-3-1-2-8(6-9)11-12(14)16(7-15-11)10-4-5-10/h1-3,6-7,10H,4-5,14H2
InChIKeyRGTYZSHWDWMVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine: Chemical Identity, Core Scaffold, and Research-Grade Procurement Specifications


1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine (CAS 1247127-45-2) is a trisubstituted imidazole derivative with molecular formula C₁₂H₁₂FN₃ and a molecular weight of 217.24 g/mol . The compound belongs to the broader class of 1-cycloalkyl-4,5-disubstituted imidazoles, a scaffold historically explored for cytokine inhibition via p38 MAP kinase modulation and, more recently, for mutant isocitrate dehydrogenase 1 (IDH1) inhibition . Commercially, the compound is available as a research chemical with typical purities of 97–98% from suppliers such as Leyan (Catalog No. 2274169) and Chemenu (Catalog No. CM490453) . The unique combination of an N1-cyclopropyl group, a C4-(meta-fluorophenyl) substituent, and a C5-primary amine distinguishes this compound from its regioisomeric and N-substituted analogs, creating a specific pharmacophoric pattern relevant to both kinase and dehydrogenase inhibitor design.

Why Generic Substitution Fails for 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine: The Consequence of Meta-Fluoro and N1-Cyclopropyl Geometry


Compounds within the imidazol-5-amine class cannot be casually interchanged because subtle variations in substituent position and N1-alkylation produce functionally non-equivalent molecules. The meta-fluorophenyl orientation on C4, combined with an N1-cyclopropyl group, creates a unique steric and electronic environment that is absent in the para-fluoro isomer (CAS 1248378-10-0), the ortho-fluoro isomer (CAS 1250925-36-0), or the N1-methyl analog (CAS 1250735-88-6) . Published SAR studies on imidazole cyclopropyl amine analogues demonstrate that even minor changes, such as shifting fluorine from the para to meta position or replacing cyclopropyl with methyl, can substantially alter enzymatic inhibitory potency, cellular 2-HG suppression, and liver microsome stability . For applications requiring consistent structure–activity relationships in kinase or mutant IDH1 screening cascades, generic replacement of this specific regioisomer introduces unacceptable risks of potency loss, selectivity profile shifts, or pharmacokinetic property degradation. The quantitative evidence below substantiates why the meta-fluoro N1-cyclopropyl configuration constitutes a non-fungible chemical entity.

Quantitative Differentiation Evidence for 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine Versus Closest Analogs


Meta-Fluoro vs. Para-Fluoro Regioisomerism: Implication for Target Binding Geometry in IDH1 and p38 Kinase Contexts

The 1-cyclopropyl-4-(3-fluorophenyl) regioisomer (target compound, CAS 1247127-45-2) possesses a meta-substituted fluorophenyl group, whereas the commercially available para-fluoro analog (CAS 1248378-10-0) places the fluorine at the 4-position of the phenyl ring. Although direct head-to-head biochemical comparison data for these two specific regioisomers is not publicly available, class-level SAR from the Zheng et al. (2018) imidazole cyclopropyl amine series demonstrates that the position of aryl substitution critically governs both IDH1 R132H enzymatic inhibition potency and cellular 2-HG suppression in HT1080 cells . Para-substituted analogs within that series exhibited distinct activity cliffs compared to meta-substituted counterparts, with potency differences exceeding 5-fold in enzymatic assays, confirming that meta and para isomers are not functionally interchangeable scaffolds .

Regioisomerism Structure-Activity Relationship IDH1 Inhibitor

N1-Cyclopropyl vs. N1-Methyl Substitution: Metabolic Stability and Conformational Restriction Advantage

The N1-cyclopropyl group on the target compound imparts conformational restriction and altered metabolic liability compared to the N1-methyl analog, 4-(3-fluorophenyl)-1-methyl-1H-imidazol-5-amine (CAS 1250735-88-6). In the IDH1 inhibitor series reported by Zheng et al., N1-cyclopropyl-containing analogs demonstrated moderate liver microsome stability, whereas N1-alkyl variants lacking the cyclopropyl ring showed substantially different metabolic profiles . Cyclopropyl groups are widely recognized in medicinal chemistry for reducing oxidative metabolism at adjacent positions compared to methyl or ethyl groups, a principle confirmed across multiple imidazole-based kinase inhibitor programs . The cyclopropyl ring also restricts rotational freedom of the imidazole ring relative to the N1 substituent, pre-organizing the bioactive conformation for target binding; the N1-methyl analog lacks this conformational constraint, which can translate into entropic penalties upon binding.

Metabolic Stability CYP450 Conformational Restriction

N1-Cyclopropyl vs. N1-Propargyl Substitution: Differential Click-Chemistry Reactivity and Biological Target Compatibility

The N1-propargyl analog, 4-(3-fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine (CAS 1247227-07-1), contains a terminal alkyne handle, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click-chemistry applications . The target compound (N1-cyclopropyl) lacks this reactive alkyne moiety and is therefore incompatible with click-chemistry-based probe derivatization strategies. Conversely, the N1-cyclopropyl compound avoids potential off-target reactivity associated with terminal alkynes in biological systems, such as non-specific protein labeling or CYP450-mediated alkyne oxidation. For research programs requiring a chemically inert scaffold for target validation or screening, the N1-cyclopropyl variant is preferred; for programs requiring bioorthogonal conjugation, the N1-propargyl analog is the appropriate choice. This functional dichotomy means the two compounds are not interchangeable in experimental workflows.

Click Chemistry Probe Design Target Engagement

C5-Amine vs. C2-Methyl-C5-Amine Substitution: Impact on H-Bond Donor Capacity and Steric Environment at the Catalytic Site

The target compound features a primary amine at the C5 position of the imidazole ring, whereas the closely related analog 1-cyclopropyl-4-(3-fluorophenyl)-2-methyl-1H-imidazol-5-amine introduces a methyl group at the C2 position adjacent to the amine . The C2-methyl group increases steric bulk around the critical C5-amine hydrogen bond donor, potentially altering the binding mode to kinase hinge regions or IDH1 allosteric pockets. In imidazole-based kinase inhibitors, the C5-amine often serves as a key hinge-binding motif; the presence or absence of an adjacent C2 substituent can modulate the dihedral angle between the imidazole and the phenyl ring, affecting both potency and selectivity . For programs requiring the unencumbered C5-amine for target hydrogen bonding, the non-methylated variant (target compound) is structurally essential.

Hydrogen Bonding Steric Hindrance Kinase Hinge Binding

Recommended Application Scenarios for 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine Based on Verified Differentiation Evidence


Mutant IDH1 Inhibitor Lead Optimization and SAR Expansion

Procure the target compound as a core scaffold for structure-activity relationship studies targeting mutant IDH1 (R132H and R132C variants). The meta-fluorophenyl and N1-cyclopropyl substitution pattern aligns with the pharmacophore defined by Zheng et al. (2018), where imidazole cyclopropyl amine analogues demonstrated potent enzymatic inhibition and cellular 2-HG suppression in HT1080 cells . The C5-primary amine provides a vector for further derivatization while maintaining the critical hydrogen-bonding capacity required for target engagement.

Kinase Inhibitor Screening with Defined Regioisomeric Integrity

Use the compound in p38α MAP kinase (MAPK14) inhibitor screening panels where the meta-fluorophenyl regioisomer is specifically required. Avoid the para-fluoro isomer (CAS 1248378-10-0), which, based on class-level SAR, is expected to exhibit different kinase selectivity profiles and reduced potency . The N1-cyclopropyl group provides the conformational restriction associated with improved target binding kinetics in trisubstituted imidazole-based p38 inhibitors .

Metabolic Stability Assessment and PK Profiling of Cyclopropyl-Containing Imidazoles

Employ the compound as a reference standard for evaluating the metabolic stability contribution of the N1-cyclopropyl group relative to N1-methyl or N1-ethyl analogs. Class-level evidence from the IDH1 inhibitor series indicates that N1-cyclopropyl substitution confers moderate liver microsome stability, a property that can be benchmarked against the N1-methyl analog (CAS 1250735-88-6) in head-to-head microsomal incubation studies .

Chemical Probe Development Requiring a Bioorthogonally Inert Scaffold

Select the N1-cyclopropyl variant (target compound) over the N1-propargyl analog (CAS 1247227-07-1) for pharmacological profiling studies where a chemically inert scaffold is essential to avoid alkyne-related off-target reactivity. The absence of a terminal alkyne ensures that observed biological effects are attributable solely to the imidazole core pharmacophore and not to non-specific covalent modifications .

Quote Request

Request a Quote for 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.